molecular formula C6H3Na3O6 B12763128 Sodium aconitate, (E)- CAS No. 51209-19-9

Sodium aconitate, (E)-

Cat. No.: B12763128
CAS No.: 51209-19-9
M. Wt: 240.05 g/mol
InChI Key: FONYLINGKWPNNY-SMZBABNXSA-K
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Description

Sodium aconitate (E)-, a mono-methyl ester derivative of aconitic acid, is a tricarboxylic acid (TCA) cycle intermediate with the chemical formula $ \text{C}7\text{H}8\text{O}_6\text{Na} $. It is characterized by an $ E $-configuration at the $ \Delta^{3,4} $ double bond, confirmed via NMR and HRESI-MS analyses. Key structural features include:

  • NMR Signatures: Diagnostic chemical shifts for H-4 ($ \deltaH \sim 6.9 $) and C-2 ($ \deltaC \sim 33.8-33.9 $), distinguishing it from the $ Z $-isomer ($ \deltaH \sim 6.26 $, $ \deltaC \sim 40.2 $) .
  • Regiochemistry: Methyl ester groups at C-1, C-5, or C-6 positions define isomers like aconitates A–C, with HMBC correlations confirming placement .
  • Biological Source: Isolated from the marine red alga Symphyocladia latiuscula, alongside structurally related compounds (e.g., aconitates D–L) .

Properties

CAS No.

51209-19-9

Molecular Formula

C6H3Na3O6

Molecular Weight

240.05 g/mol

IUPAC Name

trisodium;(E)-prop-1-ene-1,2,3-tricarboxylate

InChI

InChI=1S/C6H6O6.3Na/c7-4(8)1-3(6(11)12)2-5(9)10;;;/h1H,2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;3*+1/p-3/b3-1+;;;

InChI Key

FONYLINGKWPNNY-SMZBABNXSA-K

Isomeric SMILES

C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium aconitate, (E)-, can be synthesized through the neutralization of aconitic acid with sodium hydroxide. The reaction typically involves dissolving aconitic acid in water and gradually adding sodium hydroxide until the pH reaches a neutral level. The resulting solution is then evaporated to obtain sodium aconitate crystals.

Industrial Production Methods: Industrial production of sodium aconitate, (E)-, follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of industrial-grade aconitic acid and sodium hydroxide, with careful control of temperature and pH to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: Sodium aconitate, (E)-, undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Sodium aconitate can be reduced to form aconitic acid or other related compounds.

    Substitution: It can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens and other electrophiles can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions include aconitic acid, isocitrate, and various substituted aconitate derivatives.

Scientific Research Applications

Sodium aconitate, (E)-, has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Sodium aconitate plays a crucial role in metabolic studies, particularly in the Krebs cycle.

    Medicine: It is used in research related to metabolic disorders and as a potential therapeutic agent.

    Industry: Sodium aconitate is used in the production of biodegradable polymers and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of sodium aconitate, (E)-, involves its role as an intermediate in the Krebs cycle. It facilitates the isomerization of citrate to isocitrate via cis-aconitate. This process is catalyzed by the enzyme aconitase, which requires iron(II) as a cofactor. The enzyme binds to sodium aconitate, facilitating the removal and addition of water molecules to convert citrate to isocitrate.

Comparison with Similar Compounds

Aconitic Acid Isomers (Z/E)

  • Structural Difference : The $ Z $-isomer exhibits a lower-energy configuration stabilized by intramolecular hydrogen bonding in anhydrous solvents, while the $ E $-isomer dominates in aqueous environments due to hydrogen bond disruption .
  • Metabolic Relevance : Both isomers participate in the TCA cycle, but $ E $-aconitate is more prevalent in biological systems, as seen in colorectal cancer (CRC) metabolite networks .

Homoaconitates

  • Structural Features: Elongated carbon chains (e.g., cis-(homo)$2$-, $3$-, and $_4$-aconitate) used by methanogens in coenzyme B biosynthesis .
  • Functional Role : Substrates for homoaconitase, enabling iterative 2-oxoacid elongation pathways. Specificity for longer chains distinguishes them from aconitate in eukaryotic systems .

Citraconic Acid

  • Structural Similarity : A dicarboxylic acid with a $ \Delta^{2,3} $ double bond, differing from aconitate in carboxyl group positioning.
  • Biological Role : Elevated in CRC metabolic networks, correlating with disrupted energy homeostasis .

Tricarballylate

  • Structural Analogy : Differs from citrate by replacing a hydroxyl group with hydrogen, enabling competitive inhibition of aconitate hydratase (aconitase) .
  • Toxicity : Disrupts the TCA cycle, leading to citrate accumulation and metabolic dysfunction in ruminants .

Cis-Aconitate

  • Biosynthetic Role : Substrate for cis-aconitate decarboxylase (CAD) in Aspergillus terreus, producing itaconic acid—a precursor for industrial polymers .
  • Genetic Regulation : Codon optimization of cadA in A. niger enhances itaconic acid yields, highlighting species-specific enzymatic adaptations .

Functional and Metabolic Comparisons

Enzymatic Interactions

Compound Enzyme Interaction Biological Impact Reference
Sodium Aconitate (E)- Substrate for aconitase in TCA cycle Energy production, redox balance
Tricarballylate Inhibits aconitase Metabolic toxicity in animals
Cis-Aconitate Decarboxylated by CAD to itaconic acid Immune modulation, industrial biosynthesis

Disease Associations

  • Colorectal Cancer (CRC) : Elevated aconitate, citraconate, and TCA intermediates correlate with poor network connectivity and energy dysregulation .
  • Neurodegeneration : Aconitate accumulation in delirium and Alzheimer’s disease suggests oxidative stress and disrupted $ \alpha $-ketoglutarate dehydrogenase activity .
  • Colitis : Acod1 (aconitate decarboxylase 1) deficiency exacerbates inflammation, mitigated by 4-octyl itaconate (4-OI), linking aconitate metabolism to immune regulation .

Analytical and Kinetic Insights

Analytical Techniques

  • NMR/HRESI-MS : Critical for distinguishing $ E $- and $ Z $-isomers and methyl ester regiochemistry .
  • Metabolic Tracing : $ ^{13}\text{C} $-glucose/glutamine labeling reveals aconitate’s role in MYCN-amplified cancers, with isotopologue distributions indicating glycolytic/TCA flux .

Enzyme Kinetics

  • Aconitate Hydratase : pH-dependent activity in Yarrowia lipolytica reflects cellular redox states, with mitochondrial and cytoplasmic isoforms showing similar $ K_m $ values but compartment-specific roles .

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